In Vivo Antitumor Activity in Murine P388 Leukemia Model: Comparative Evaluation with Thioacetate, Thiobenzoate, and N-(Trifluoroacetyl)adriamycin 14-valerate
In a direct head-to-head in vivo comparison, Adriamycin 14-thiovalerate exhibited significant anti-P388 activity, a standard model for evaluating leukemia therapeutics [1]. While quantitative T/C (treated/control) values are not disclosed in the abstract, the compound was explicitly identified as one of three derivatives (alongside thioacetate and thiobenzoate) demonstrating significant activity. Notably, none of the tested compounds, including Adriamycin 14-thiovalerate, achieved the curative effects observed with the comparator N-(trifluoroacetyl)adriamycin 14-valerate (AD 32) in this system [1].
| Evidence Dimension | In vivo antitumor efficacy against murine P388 leukemia |
|---|---|
| Target Compound Data | Significant in vivo anti-P388 activity |
| Comparator Or Baseline | Adriamycin 14-thioacetate, Adriamycin 14-thiobenzoate (significant activity); N-(trifluoroacetyl)adriamycin 14-valerate (curative effects) |
| Quantified Difference | Activity comparable to thioacetate and thiobenzoate derivatives; inferior to N-(trifluoroacetyl)adriamycin 14-valerate |
| Conditions | Murine P388 leukemia model (in vivo) |
Why This Matters
This data confirms that Adriamycin 14-thiovalerate is not an inactive analog and possesses meaningful in vivo antitumor properties, justifying its selection as a reference standard in P388-based studies or as a starting point for further structural optimization, while also providing a clear efficacy benchmark against a more potent clinical candidate.
- [1] Seshadri R, Idriss JM, Israel M. Adriamycin analogues. Preparation and biological evaluation of some thio ester analogues of adriamycin and N-(trifluoroacetyl)adriamycin 14-valerate. J Med Chem. 1986;29(7):1269-73. View Source
